Myelin Oligodendrocyte Glycoprotein (35-55) (human), often abbreviated as hMOG35–55, is a peptide fragment derived from the extracellular domain of the full-length human Myelin Oligodendrocyte Glycoprotein (hMOG). This peptide encompasses amino acid residues 35 to 55 of the mature hMOG protein.
hMOG35–55 is classified as an autoantigen and a myelin-derived peptide.
Myelin oligodendrocyte glycoprotein is a significant glycoprotein located in the central nervous system, primarily associated with the myelin sheath that insulates nerve fibers. It is encoded by the MOG gene in humans and plays a crucial role in maintaining the structural integrity of the myelin sheath, which is essential for proper nerve conduction. Myelin oligodendrocyte glycoprotein is predominantly expressed on oligodendrocytes and is involved in various neurological processes, including myelination and immune responses related to demyelinating diseases such as multiple sclerosis.
Myelin oligodendrocyte glycoprotein is classified as a type I transmembrane protein. It is primarily found in the central nervous system and is expressed on the surface of oligodendrocytes, which are responsible for producing myelin. The MOG gene is located on chromosome 6 in humans and has high homology with similar genes in other species, indicating its evolutionary importance. The protein itself consists of a single immunoglobulin-like domain that interacts with other cellular components and immune cells .
The synthesis of myelin oligodendrocyte glycoprotein occurs late during the development of oligodendrocytes. It involves transcription from the MOG gene followed by translation into a protein that undergoes post-translational modifications. In experimental models, such as those used for studying multiple sclerosis, researchers have utilized recombinant DNA technology to produce human myelin oligodendrocyte glycoprotein for experimental purposes. This recombinant protein can be used to generate antibodies or study interactions with immune cells .
The crystal structure of myelin oligodendrocyte glycoprotein has been elucidated through X-ray diffraction techniques, revealing a complex that adopts an immunoglobulin-like fold. The extracellular domain of the protein has been observed at a resolution of 1.45 Å, showing a structure composed of three short helical segments and ten beta strands arranged into two antiparallel beta sheets . The protein's sequence includes regions that are highly conserved across species, suggesting critical functional roles in myelination.
Myelin oligodendrocyte glycoprotein participates in various biochemical interactions rather than traditional chemical reactions. It acts as an adhesion molecule that facilitates interactions between oligodendrocytes and axons. In autoimmune conditions like multiple sclerosis, antibodies against myelin oligodendrocyte glycoprotein can lead to demyelination by binding to the protein and triggering inflammatory responses .
The mechanism of action of myelin oligodendrocyte glycoprotein involves its role as an adhesion molecule within the central nervous system. It helps maintain the integrity of the myelin sheath by promoting interactions between oligodendrocytes and neuronal axons. Additionally, during autoimmune responses, antibodies targeting myelin oligodendrocyte glycoprotein can disrupt these interactions, leading to demyelination and neurological deficits observed in conditions like multiple sclerosis .
Myelin oligodendrocyte glycoprotein is characterized by its stability under physiological conditions but may undergo conformational changes upon binding to antibodies or interacting with other proteins within the central nervous system. Its structural integrity is crucial for its function as an adhesion molecule .
Myelin oligodendrocyte glycoprotein has significant implications in neuroscience research, particularly concerning demyelinating diseases such as multiple sclerosis. It serves as a biomarker for diagnosing these conditions due to its role in autoimmune responses. Additionally, recombinant forms of myelin oligodendrocyte glycoprotein are utilized in laboratory settings to study immune responses, develop therapeutic strategies targeting demyelination, and understand mechanisms underlying myelination processes .
The human myelin oligodendrocyte glycoprotein (MOG) 35-55 epitope comprises a 21-amino acid sequence (MEVGWYRSPFSRVVHLYRNGK) representing residues 35-55 of the mature MOG protein. This immunodominant region contains several structurally and functionally critical residues:
Post-translational modifications significantly impact the epitope's immunological behavior:
Table 1: Key Residues and Modifications in Human MOG35-55
Residue Position | Amino Acid | Functional Role | Impact of Modification |
---|---|---|---|
40 (Tyr) | Y | HLA-DR2 binding | Hydrophobic anchoring |
41 (Arg) | R | TCR contact | Citrullination disrupts TCR activation |
42 (Pro) | P | Structural hinge | Prevents β-sheet aggregation |
46 (Arg) | R | TCR anchor | Citrullination reduces encephalitogenicity |
52 (Arg) | R | Solvent-exposed | Potential deimination site |
The structural plasticity of MOG35-55 under varying environmental conditions dictates its immunological presentation:
Aqueous Solution Dynamics: Molecular dynamics (MD) simulations reveal that free hMOG35-55 adopts flexible, non-extended conformations in solution. Approximately 40% of simulated structures display two major bends centered at P42 and R46, creating a collapsed topology stabilized by hydrophobic clustering of V37, V44, V47, and L50. This intrinsic disorder enables adaptation to diverse binding interfaces but contrasts sharply with the rigid helical turn observed in murine MOG35-55 [7] [10].
Membrane Proximity Effects: In lipid environments mimicking the myelin membrane, the epitope exhibits increased helical propensity between W39-R46 due to hydrophobic partitioning. This helical segment enhances insertion into lipid bilayers, potentially facilitating direct interaction with antigen-presenting cells. Membrane anchoring also orients R41/R46 toward the aqueous phase, increasing accessibility for TCR engagement [4].
HLA-DR2 (DRA/DRB1*1501) Complex: Upon binding, hMOG35-55 adopts a stable polyproline type II helix spanning residues 38–47, with key anchoring interactions:
P42 induces a kink facilitating TCR dockingMD simulations show occupancy rates >85% for these interactions over 100 ns trajectories, confirming structural stability in the loaded complex [10].
Trimolecular Complex (HLA/MOG/TCR): TCR engagement induces allosteric tightening of the HLA-peptide interface. CDR3 loops of TCRα/β clamp around R41 and R46, forming salt bridges that account for >60% of the binding energy. This "dual-arginine grip" is the critical determinant for T-cell activation, explaining why Ala substitutions at R41/R46 abrogate encephalitogenicity in experimental models [7] [10].
The single amino acid difference at position 42 (human: Proline vs. rodent: Serine) drives profound functional divergence:
Aggregation Propensity: Murine MOG35-55 (S42) undergoes citrulline-dependent amyloid-like fibrillization under acidic conditions (pH 5.0), with Thioflavin-T fluorescence increasing >15-fold within 12 hours. Human MOG35-55 (P42) remains monomeric under identical conditions due to steric constraints from the proline ring preventing β-sheet stacking [2].
Encephalitogenic Mechanisms:
Rodent MOG35-55 peptide: Directly encephalitogenic via CD4+ T-cell activation, producing mononuclear CNS infiltrates independent of B cells. The linear epitope binds murine MHC-II (I-Ab) with 10-fold higher affinity than human peptide [8].
Immunological Cross-Reactivity: Human MOG35-55 elicits T-cell responses against human—but not rodent—peptide sequences. Proline42 introduces a structural discontinuity that disrupts the central TCR contact region, reducing cross-species immunogenicity by >70% in proliferation assays [8].
Table 2: Biophysical and Immunological Differences at Position 42
Property | Human MOG35-55 (P42) | Rodent MOG35-55 (S42) | Functional Consequence |
---|---|---|---|
Secondary Structure | Kinked helix (P42 hinge) | Extended β-sheet propensity | Alters TCR docking angle |
Citrullinated Form Stability | Monomeric in solution | Forms amyloid-like aggregates | Differential pathogenicity |
HLA/MHC-II Binding (kD) | 15.3 ± 2.1 µM (HLA-DR2) | 3.2 ± 0.7 µM (I-Ab) | Species-restricted presentation |
Encephalitogenic Pathway | B-cell dependent, antibody-mediated | T-cell dependent, cell-mediated | Distinct therapeutic targeting |
Beyond its immunodominance, MOG35-55 resides within functional domains critical for myelin integrity:
Homophilic Adhesion Interface: The full-length MOG extracellular domain forms antiparallel dimers via β-sheet interactions. Residues 35-55 localize near the dimer interface, with V44/V47 forming hydrophobic clusters stabilizing myelin lamellae adhesion. Disruption of this region (e.g., by autoantibodies) compromises compact myelin architecture, increasing vulnerability to shear forces during axonal conduction [4].
Autoantibody Recognition: 75% of MOG antibody-associated disease (MOGAD) patients exhibit antibodies targeting conformational epitopes involving P42. High-affinity antibodies (>108 M-1) against this region correlate with severe demyelination phenotypes, including optic neuritis and transverse myelitis. Antibody binding sterically hinders homophilic adhesion and activates Fcγ receptor-mediated phagocytosis of myelin [1].
Axonal Signaling Modulation: MOG35-55 contains putative interaction motifs for neuronal cell adhesion molecules (NCAM). Computational docking suggests electrostatic complementarity between R41/R46 and NCAM Ig5 domains, potentially facilitating neuron-oligodendrocyte crosstalk regulating myelin plasticity. Autoantibody binding disrupts this interaction, correlating with reduced evoked potential amplitudes in EAE models [6] [9].
T-cell Mediated Injury: Adoptive transfer of MOG35-55-specific CD8+ T cells induces axonal damage in murine models, evidenced by 40% reduction in optic nerve compound action potentials. While less potent than CD4+ T cells, CD8+ cells exhibit enhanced infiltration across the blood-brain barrier, causing direct axonal transection via perforin/granzyme B secretion [9].
Table 3: Functional Consequences of MOG35-55 Disruption
Disruption Mechanism | Structural Impact | Functional Deficit | Clinical Correlation |
---|---|---|---|
Autoantibody Binding | Steric occlusion of dimer interface | Loss of homophilic adhesion | MRI: Myelin splitting, intramyelinic edema |
Citrullination | Charge neutralization at R41/R46 | Altered TCR recognition | Reduced T-cell activation in EAE |
CD8+ T-cell Infiltration | Perforin-mediated pore formation | Axonal conductivity loss | VEP latency prolongation (>15 ms) |
Pro42Ser Mutation | Enhanced β-sheet aggregation | Increased amyloid formation | Not observed in human disease |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3